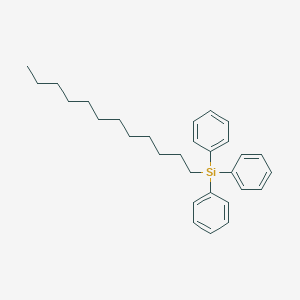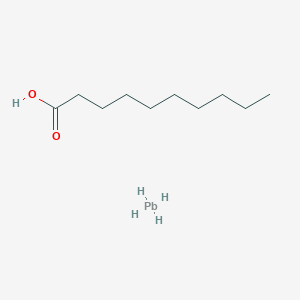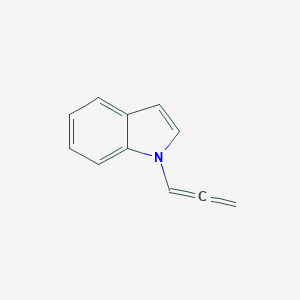
1-(1-Indolyl)propa-1,2-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(1-Indolyl)propa-1,2-diene” is a compound with two adjacent carbon double bonds . The compound is also known as allene or propadiene . The central carbon in the compound is sp-hybridized with two double bonds coming from it . This central carbon provides two p-orbitals – one for each pi bond .
Synthesis Analysis
The synthesis of “1-(1-Indolyl)propa-1,2-diene” involves isomerization of 3-alkoxyindolines through indolenium intermediates . The synthetic compound drastically differed from the originally reported structure, suggesting that the natural product requires revision .Molecular Structure Analysis
The molecular structure of “1-(1-Indolyl)propa-1,2-diene” involves two outer carbons that are sp2 hybridized and a central carbon that is sp-hybridized with two double bonds . This central carbon provides two p-orbitals – one for each pi bond . These two different p-orbitals have to be perpendicular, leading to a twisted structure .Chemical Reactions Analysis
The chemical reactions involving “1-(1-Indolyl)propa-1,2-diene” are influenced by the positioning of the pi orbitals and the ability for overlap to occur to strengthen the single bond between the two double bonds . Conjugation occurs when p orbitals on three or more adjacent sp2 (or occasionally sp) hybridized atoms can overlap .Safety And Hazards
“1-(1-Indolyl)propa-1,2-diene” is considered hazardous by the OSHA Hazard Communication Standard . It is an extremely flammable gas and may form explosive mixtures with air . It contains gas under pressure and may explode if heated . It may cause frostbite and may displace oxygen, causing rapid suffocation .
Zukünftige Richtungen
Eigenschaften
InChI |
InChI=1S/C11H9N/c1-2-8-12-9-7-10-5-3-4-6-11(10)12/h3-9H,1H2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGQCVHHKHFTAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CN1C=CC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Indolyl)propa-1,2-diene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

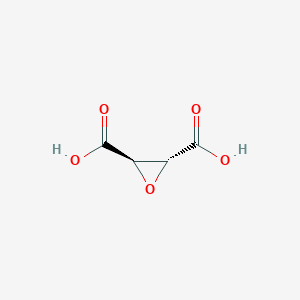
![Cyclopentaneacetic acid, 2-[(4,6-dimethoxy-1-naphthyl)methyl]-1-methyl-5-oxo-, methyl ester](/img/structure/B92030.png)
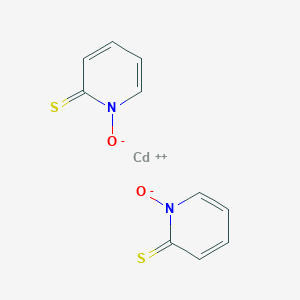
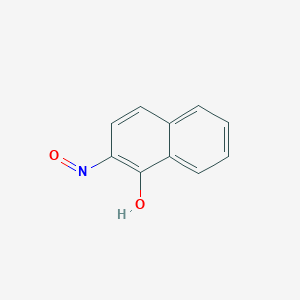
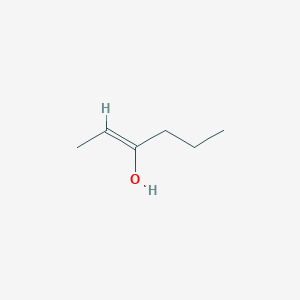
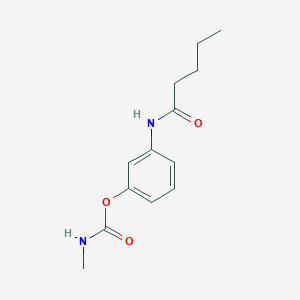
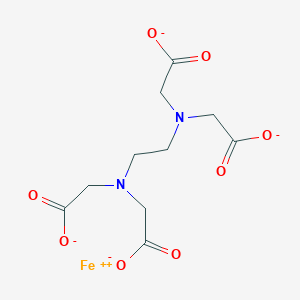
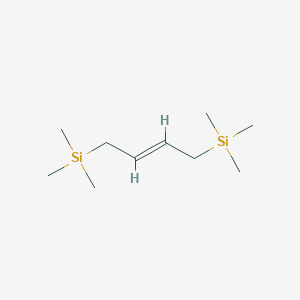
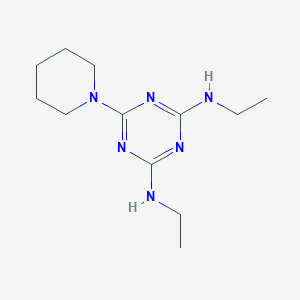
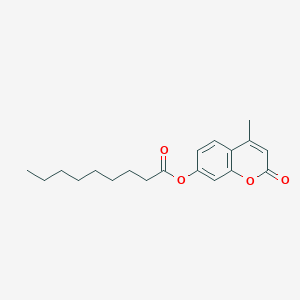
![1-[(1S,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B92050.png)

